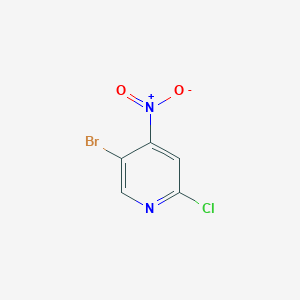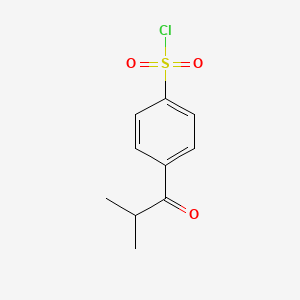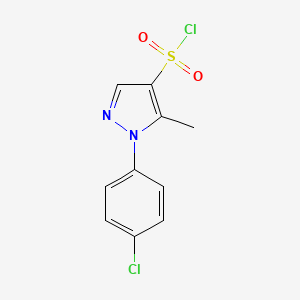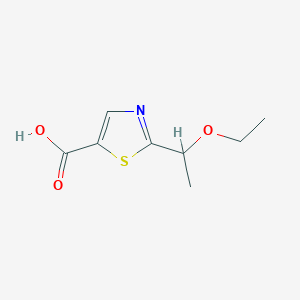
2-Chloro-4-nitro-5-bromopyridine
Overview
Description
“2-Chloro-4-nitro-5-bromopyridine” is a type of substituted pyridine . Pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . They are used as intermediates in the pharmaceutical industry and in the synthesis of novel halopyridinylboronic acids and esters .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular formula of “2-Chloro-4-nitro-5-bromopyridine” is C5H2BrClN2O2 . The average mass is 237.439 Da and the monoisotopic mass is 235.898804 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-nitro-5-bromopyridine” include a density of 1.9±0.1 g/cm³, boiling point of 257.5±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 47.5±3.0 kJ/mol . It also has a flash point of 109.6±25.9 °C, index of refraction of 1.627, molar refractivity of 43.5±0.3 cm³, and a molar volume of 122.6±3.0 cm³ .
Scientific Research Applications
Synthesis of Biologically Active Molecules
2-Chloro-4-nitro-5-bromopyridine: is a versatile intermediate in the synthesis of various biologically active molecules. Its reactive sites allow for selective substitutions, making it a valuable precursor in pharmaceutical research. For instance, it can be used to develop novel benzimidazoles, which are potent inhibitors of specific kinase receptors .
Ligands for Transition-Metal Catalysis
This compound serves as a building block for creating ligands in transition-metal catalysis. The presence of halogens and a nitro group in the molecule provides multiple points of attachment for metals, facilitating the formation of complex catalysts used in organic synthesis .
Photosensitizers for Photodynamic Therapy
The halogenated pyridine ring of 2-Chloro-4-nitro-5-bromopyridine can be incorporated into photosensitizer molecules. These molecules, when exposed to light, produce reactive oxygen species that are used in photodynamic therapy for treating certain types of cancer .
Viologens in Electrochemical Applications
Viologens are quaternary ammonium compounds that can be synthesized using 2-Chloro-4-nitro-5-bromopyridine . They have applications in electrochromic devices and as electron-transfer mediators in electrochemical sensors and batteries .
Supramolecular Architectures
Due to its structural features, 2-Chloro-4-nitro-5-bromopyridine can be used to construct supramolecular architectures. These structures have potential applications in molecular recognition, self-assembly processes, and nanotechnology .
Cross-Coupling Reactions
In synthetic chemistry, 2-Chloro-4-nitro-5-bromopyridine is employed in cross-coupling reactions such as Suzuki, Negishi, and Stille couplings. These reactions are fundamental in creating complex organic compounds, including polymers and new materials .
Mechanism of Action
Target of Action
2-Chloro-4-nitro-5-bromopyridine is a halogenated nitropyridine compoundIt’s known that halogenated nitropyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of 2-Chloro-4-nitro-5-bromopyridine is likely to involve nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, replacing one of the substituents (in this case, a halogen). This type of reaction is facilitated by the presence of electron-withdrawing groups, such as the nitro group in 2-Chloro-4-nitro-5-bromopyridine .
Biochemical Pathways
It’s known that halogenated nitropyridines can participate in various organic reactions, including suzuki-miyaura cross-coupling . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to contribute to the structure and function of the final product .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other chemicals, can influence the action, efficacy, and stability of 2-Chloro-4-nitro-5-bromopyridine. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
properties
IUPAC Name |
5-bromo-2-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOVZVORCQADFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303103 | |
| Record name | 5-Bromo-2-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082041-27-7 | |
| Record name | 5-Bromo-2-chloro-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)


![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)





